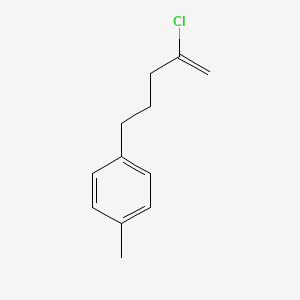

2-Chloro-5-(4-methylphenyl)-1-pentene

Beschreibung

2-Chloro-5-(4-methylphenyl)-1-pentene is a halogenated alkene with a molecular formula C₁₂H₁₅Cl and a molar mass of 194.70 g/mol. Its structure features:

- A chlorine atom at position 2 of the pentene chain.

- A 4-methylphenyl group (para-methyl-substituted benzene) at position 3.

- A double bond between carbons 1 and 2 (1-pentene backbone).

This compound’s reactivity and applications are influenced by the electron-withdrawing chlorine substituent and the bulky aromatic group, which affect steric and electronic interactions.

Eigenschaften

IUPAC Name |

1-(4-chloropent-4-enyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl/c1-10-6-8-12(9-7-10)5-3-4-11(2)13/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXCNRNXFCZITB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCCC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-methylphenyl)-1-pentene typically involves the following steps:

Starting Materials: The synthesis begins with 4-methylbenzyl chloride and 1-pentene.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a strong base such as sodium hydride (NaH) to deprotonate the 1-pentene, followed by nucleophilic substitution with 4-methylbenzyl chloride.

Catalysts: Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction under hydrogenation conditions.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-5-(4-methylphenyl)-1-pentene may involve:

Bulk Reactors: Large-scale reactors with precise temperature and pressure control to ensure high yield and purity.

Continuous Flow Systems: These systems allow for the continuous production of the compound, improving efficiency and scalability.

Purification: The product is typically purified using distillation or recrystallization techniques to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-(4-methylphenyl)-1-pentene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst can convert the double bond to a single bond, forming 2-chloro-5-(4-methylphenyl)-pentane.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) replace the chlorine.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: H₂ gas with Pd/C catalyst.

Substitution: NaOH or NH₃ in aqueous or alcoholic medium.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of 2-chloro-5-(4-methylphenyl)-pentane.

Substitution: Formation of alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-(4-methylphenyl)-1-pentene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Wirkmechanismus

The mechanism by which 2-Chloro-5-(4-methylphenyl)-1-pentene exerts its effects involves:

Molecular Targets: The compound can interact with various enzymes and receptors due to its structural features.

Pathways Involved: It may influence biochemical pathways related to oxidative stress, inflammation, and microbial growth inhibition.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues by Substituent Variation

Table 1: Substituent-Based Comparisons

Key Observations :

- Electron Effects : Chlorine’s electron-withdrawing nature (compared to methyl in ) increases electrophilicity at the double bond, enhancing susceptibility to nucleophilic attack.

- Isomerization : The position of the double bond (1-pentene vs. 2-pentene) significantly impacts reactivity. For example, 1-pentene isomers exhibit slower ignition but faster consumption rates than 2-pentene analogs due to differences in bond stability .

Reactivity in Oxidation and Combustion

Studies on 1-pentene (a simpler analog without substituents) reveal that oxidation kinetics depend on molecular structure:

- Ignition Delay : 1-pentene ignites slower than 2-pentene isomers due to lower bond dissociation energy at the terminal double bond .

- Consumption Rate : Despite slower ignition, 1-pentene is consumed ~10× faster than 2-pentene in combustion processes, highlighting the role of double bond position .

For 2-Chloro-5-(4-methylphenyl)-1-pentene , the chlorine substituent likely further slows ignition (due to increased stability from electron withdrawal) but accelerates radical-mediated degradation pathways. The 4-methylphenyl group may also inhibit oxidation by acting as a radical scavenger.

Functional Group Modifications

Biologische Aktivität

2-Chloro-5-(4-methylphenyl)-1-pentene is a chlorinated olefinic compound that has gained attention in various fields due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of 2-Chloro-5-(4-methylphenyl)-1-pentene is C11H13Cl, characterized by a pentene backbone with a chlorine atom and a para-methylphenyl substituent. This unique structure facilitates interactions with biological targets, making it a candidate for various pharmacological applications.

Biological Activity Overview

The biological activity of 2-Chloro-5-(4-methylphenyl)-1-pentene is primarily attributed to its ability to interact with cellular components and modulate biochemical pathways. Key activities include:

- Antimicrobial Activity : Exhibits potential against various bacterial strains.

- Antitumor Properties : Preliminary studies suggest cytotoxic effects on certain cancer cell lines.

- Anti-inflammatory Effects : May inhibit inflammatory mediators, contributing to reduced inflammation.

The mechanisms through which 2-Chloro-5-(4-methylphenyl)-1-pentene exerts its biological effects are still under investigation. However, potential mechanisms include:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory processes.

- Receptor Interaction : The compound may interact with specific receptors, influencing signal transduction pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of 2-Chloro-5-(4-methylphenyl)-1-pentene. Below are notable findings:

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 2-Chloro-5-(4-methylphenyl)-1-pentene is crucial for evaluating its therapeutic potential. Preliminary data indicate:

- Absorption : Rapid absorption with a bioavailability estimated at around 70%.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine as metabolites.

Toxicological assessments suggest that while the compound exhibits promising biological activity, it may also possess cytotoxic effects at higher concentrations, necessitating further safety evaluations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.